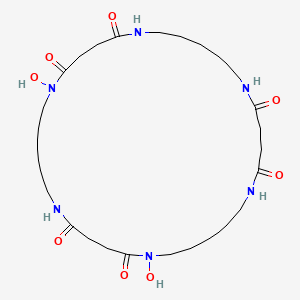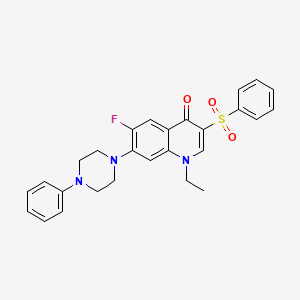
1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have focused on synthesizing derivatives of quinolone, including the specified compound, to explore their potential as topoisomerase I inhibitors. These inhibitors are significant in cancer research for their role in disrupting DNA replication in cancer cells, thereby inhibiting tumor growth. For example, a study described the synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, highlighting their inhibitory activity against various cancer cell lines and suggesting their therapeutic potential for further development (Ge et al., 2016).
Structural Analysis and Characterization
The crystal structure of related quinolone compounds has been analyzed to understand their molecular configurations and interactions better. Studies on compounds like pefloxacinium methanesulfonate hydrate reveal intricate details about the quinoline ring system's planarity and the stabilizing hydrogen bonds, which could inform the design of more effective quinolone derivatives (Parvez et al., 2000).
Novel Synthetic Routes and Derivatives
Research has also been conducted on developing efficient synthetic routes for quinoline derivatives, highlighting the versatility of the quinolone scaffold in medicinal chemistry. For instance, the syntheses of metabolites of specific quinoline carboxylates demonstrate the utility of such compounds in generating novel therapeutics (Mizuno et al., 2006).
Applications in Antibacterial Agents
The structural modifications of quinolone derivatives, including the addition of phenylpiperazinyl and phenylsulfonyl groups, have been explored for their antibacterial activities. These compounds have shown significant potency against both Gram-positive and Gram-negative bacteria, underscoring their potential as novel antibacterial agents. Research into the synthesis and antibacterial activity of various quinolone derivatives reveals the importance of structural diversity for enhancing antibacterial efficacy (Stefancich et al., 1985).
Photostability and Photochemical Properties
The photochemical properties of fluorinated quinolone derivatives, including their photostability and mechanisms of photodegradation, are of interest for understanding the phototoxicity associated with these compounds. Investigations into the photodegradation of fluorinated 7-amino-4-quinolone-3-carboxylic acids provide insights into the potential risks and mechanisms underlying the phototoxic effects observed with some quinolone antibiotics (Fasani et al., 1999).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-29-19-26(35(33,34)21-11-7-4-8-12-21)27(32)22-17-23(28)25(18-24(22)29)31-15-13-30(14-16-31)20-9-5-3-6-10-20/h3-12,17-19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMWFCVJEOCDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-7-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

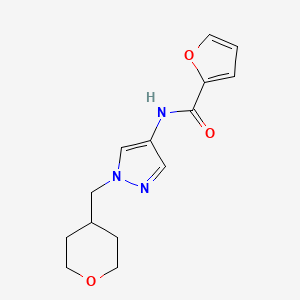
![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)
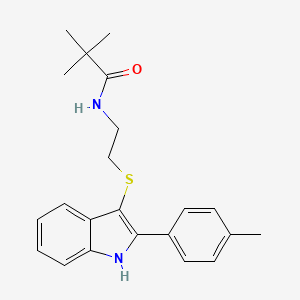
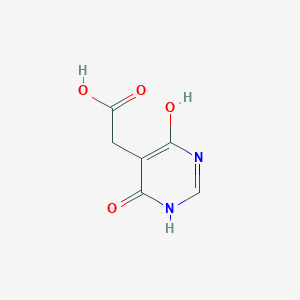
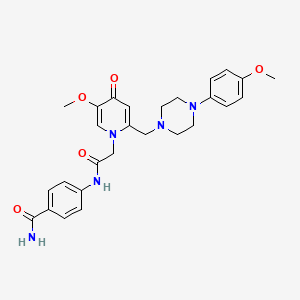
![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2731361.png)
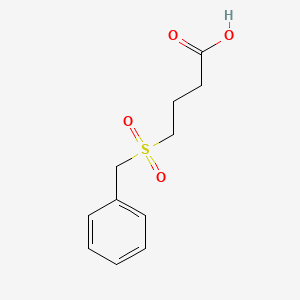
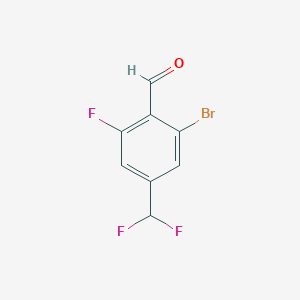
![N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731365.png)
![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2731366.png)
